

# A Deep Dive into the GRADE Study's Foundations: Baseline Characteristics and Methodologies

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study stands as a landmark clinical trial, designed to provide crucial insights into the long-term efficacy of various glucose-lowering medications for type 2 diabetes. This technical guide offers a comprehensive overview of the baseline characteristics of the GRADE study population, coupled with a detailed examination of the experimental protocols employed. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to understand the foundational data and methodologies of this pivotal study.

## I. Baseline Characteristics of the GRADE Study Population

The GRADE study enrolled a diverse cohort of 5,047 participants with type 2 diabetes who were already on metformin monotherapy.<sup>[1]</sup> The baseline data, summarized below, provides a snapshot of the demographic and clinical characteristics of this population at the outset of the trial.

### Demographic and Clinical Data

The following tables present a detailed breakdown of the key demographic and clinical parameters of the GRADE study participants at baseline.

Table 1: Demographic Characteristics

Characteristic	Value
Number of Participants	5,047
Age (years, mean $\pm$ SD)	57.2 $\pm$ 10.0
Male Sex (%)	63.6
Race/Ethnicity (%)	
White	65.7
African American	19.8
Hispanic/Latino	18.4
Asian	3.6
Native American	2.7
Other or Unknown	7.6

Data sourced from Wexler et al., 2019.[\[1\]](#)

Table 2: Diabetes and Glycemic Control

Characteristic	Value
Duration of Diabetes (years, mean $\pm$ SD)	4.2 $\pm$ 2.8
HbA1c (% , mean $\pm$ SD)	7.5 $\pm$ 0.5
HbA1c (mmol/mol, mean $\pm$ SD)	58 $\pm$ 5.3
Metformin Dose (mg/day, mean $\pm$ SD)	1,944 $\pm$ 204

Data sourced from Wexler et al., 2019.[\[1\]](#)

Table 3: Anthropometric and Comorbidity Data

Characteristic	Value
Body Mass Index ( kg/m <sup>2</sup> , mean ± SD)	34.3 ± 6.8
History of Hypertension (%)	67
History of Hyperlipidemia (%)	72
History of Heart Attack or Stroke (%)	6.5

Data sourced from Wexler et al., 2019.[\[1\]](#)

## II. Experimental Protocols

The methodologies for assessing the baseline characteristics were rigorously defined in the GRADE study's rationale and design protocol.[\[2\]](#) A summary of the key experimental procedures is provided below.

### A. Participant Screening and Enrollment

The recruitment and enrollment process for the GRADE study was a multi-step procedure designed to identify a suitable cohort of participants with type 2 diabetes of relatively recent onset and who were already on metformin.

Inclusion and Exclusion Criteria:

To be eligible for the GRADE study, participants had to meet specific inclusion criteria, including:

- Age ≥30 years at the time of diagnosis of type 2 diabetes.
- Duration of type 2 diabetes of less than 10 years.
- HbA1c between 6.8% and 8.5%.
- Prescribed metformin monotherapy.

Key exclusion criteria included a history of major cardiovascular events in the preceding year and significant renal or liver disease.

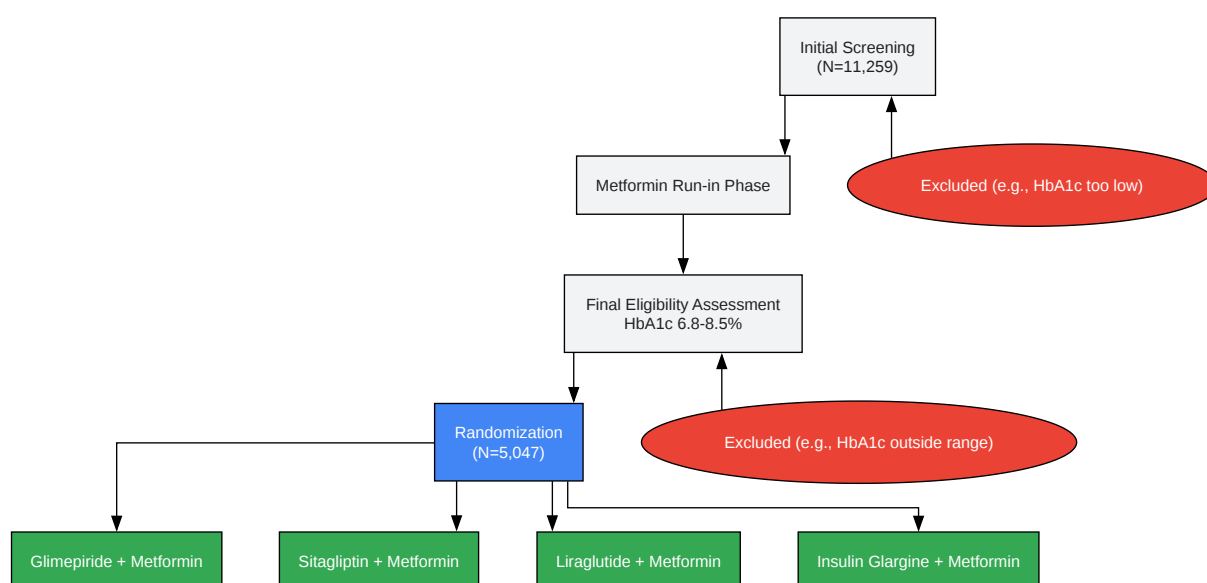
## B. Laboratory and Clinical Assessments

Standardized procedures were used across all 36 study centers to ensure consistency in data collection.

- **Glycated Hemoglobin (HbA1c):** HbA1c levels were measured at a central laboratory using a National Glycohemoglobin Standardization Program (NGSP)-certified assay. This ensured uniformity and accuracy in the assessment of glycemic control across all participants.
- **Anthropometric Measurements:** Height and weight were measured using standardized equipment and procedures to calculate the Body Mass Index (BMI).
- **Medical History and Comorbidities:** A comprehensive medical history was obtained from each participant, including the duration of diabetes, current medications, and the presence of comorbidities such as hypertension, hyperlipidemia, and a history of cardiovascular events. These were self-reported and verified through medical records where possible.

## III. Study Workflow and Randomization

A critical aspect of the GRADE study's design was its participant workflow, from initial screening to randomization into one of the four treatment arms. The following diagram illustrates this logical progression.



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### GRADE Study Participant Screening and Randomization Workflow

A Note on Signaling Pathways: The request for diagrams of signaling pathways is acknowledged. However, for a technical guide focused on the baseline characteristics of a study population, such diagrams are not typically relevant. The provided workflow diagram offers a more pertinent visualization of the study's logical structure and participant progression.

This in-depth guide provides a foundational understanding of the GRADE study's cohort and methodologies at baseline. For further details, readers are encouraged to consult the primary publications cited herein.

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## References

- 1. Baseline Characteristics of Randomized Participants in the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) - PubMed [pubmed.ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)